

Measuring Ketamine and Its Metabolite in Plasma: A Guide to Analytical Techniques

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Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate quantification of ketamine and its primary metabolite, norketamine, in plasma is crucial for pharmacokinetic studies, clinical monitoring, and forensic investigations. This document provides a detailed overview of established analytical methods, complete with experimental protocols and comparative data, to guide the selection and implementation of the most suitable technique. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

The choice of analytical method for ketamine and norketamine quantification depends on the required sensitivity, specificity, and throughput. The following table summarizes the quantitative performance of various published methods.



Analytical Techniqu e	Analyte(s)	Sample Preparati on	Linearity Range	Limit of Quantific ation (LOQ)	Limit of Detection (LOD)	Recovery (%)
LC-MS/MS	Ketamine, Norketamin e	Protein Precipitatio n & Phospholip id Removal	5-500 ng/mL	4 ng/mL	-	84.8-89.8
LC-MS/MS	Ketamine, Norketamin e	Solid- Phase Extraction	1-125 ng/mL (per enantiomer)	-	-	-
LC-MS/MS	Ketamine, Norketamin e	Protein Precipitatio n	1-1000 ng/mL	-	-	-
LC-MS/MS	Ketamine, Norketamin e	Protein Precipitatio n & Dilution	-	0.1 μg/mL	Ketamine: 9.6 ng/mL, Norketamin e: 3.5 ng/mL	-
GC-MS/MS	Ketamine, Norketamin e	Microextra ction by Packed Sorbent (MEPS)	10-500 ng/mL (plasma)	-	5 ng/mL	63-101
HPLC-UV	Ketamine, Norketamin e, Dehydrono rketamine	Liquid- Liquid Extraction	-	5 μg/L	-	-



Ketamine,
Norketamin SolidHPLC-UV e Phase ng/mL - ~2 ng/mL - rs)

Experimental Protocols Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of ketamine and norketamine in plasma.[1]

- a. Sample Preparation: Protein Precipitation[1]
- To a microcentrifuge tube, add a small volume of plasma sample.
- Add a protein precipitating agent, such as acetonitrile.[2]
- Vortex the mixture for 30-40 seconds to ensure thorough mixing.[2]
- Centrifuge the sample at high speed (e.g., 15,700 g) for 20 minutes to pellet the precipitated proteins.[2]
- Carefully collect the clear supernatant for injection into the LC-MS/MS system.[2]
- b. Chromatographic Conditions[3]
- Column: C18 micro-column[3]
- Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[3]
- Flow Rate: Dependent on the specific micro-column used.
- Injection Volume: A small volume of the prepared supernatant.
- c. Mass Spectrometric Detection[4]



- Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
- Scan Type: Selected Reaction Monitoring (SRM)[4]
- Monitored Transitions:
 - Ketamine: m/z 238.0 > 124.9 / 220.0[4]
 - Norketamine: m/z 224.0 > 207.0 / 124.9[4]
 - Internal Standard (e.g., Norketamine-d4): m/z 228.2[3]



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LC-MS/MS Workflow for Ketamine and Norketamine Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers a robust alternative for the quantification of ketamine and norketamine, often requiring a derivatization step, though some methods have been developed without it.[5]

- a. Sample Preparation: Microextraction by Packed Sorbent (MEPS)[5]
- Take 0.25 mL of plasma sample.[5]
- Perform extraction using a mixed-mode (M1) MEPS cartridge.[5]
- Elute the analytes from the sorbent.
- The extract can be directly analyzed without derivatization.



b. GC-MS Conditions

- Gas Chromatograph: Equipped with a suitable capillary column.
- · Carrier Gas: Helium.
- Oven Temperature Program: A temperature gradient to separate ketamine and norketamine.
- Mass Spectrometer: Operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for quantification.[5][6]



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GC-MS Workflow for Ketamine and Norketamine Analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a more accessible technique, though generally less sensitive than mass spectrometry-based methods.[7][8]

- a. Sample Preparation: Liquid-Liquid Extraction[7][9]
- To a plasma sample, add an internal standard.
- Add a mixture of dichloromethane and ethyl acetate. [7][9]
- Vortex the mixture to extract the analytes into the organic phase.
- Perform an acidic back-extraction to transfer the analytes into an aqueous phase.[7][9]
- Inject the aqueous layer into the HPLC system.



b. HPLC-UV Conditions[7][9]

- Column: Purospher RP-18 end-capped column.[7][9]
- Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.03 mol/L, pH 7.2).[7][9]
- Detection: UV detector set at an appropriate wavelength.



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HPLC-UV Workflow for Ketamine and Norketamine Analysis.

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